

Application Notes and Protocols for Sulfo-Cy5 in Flow Cytometry Experiments

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Compound of Interest

Compound Name: Sulfo-Cy5 amine

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Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) is a bright, photostable, far-red fluorescent dye that has become a valuable tool in flow cytometry. Its emission in the far-red spectrum (typically around 662-671 nm) is a significant advantage, as it minimizes interference from the natural autofluorescence of biological samples, which is most prominent in the blue and green regions of the spectrum.[1] [2] This leads to an improved signal-to-noise ratio and enhanced sensitivity, particularly for detecting low-abundance targets.[1]

The "Sulfo" modification denotes the presence of sulfonate groups, which render the dye highly water-soluble.[2][3][4] This hydrophilicity is advantageous for labeling proteins like antibodies in aqueous buffers, preventing aggregation and denaturation that can occur with organic co-solvents.[4][5]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5 in flow cytometry, with a focus on antibody labeling and cell staining. While the topic specifies "**Sulfo-Cy5 amine**," it is critical to note that for labeling antibodies and other proteins (which are rich in primary amines), the amine-reactive form of the dye, Sulfo-Cy5 NHS Ester (N-

hydroxysuccinimidyl ester), is the appropriate reagent.[1][6] **Sulfo-Cy5 amine** is used when conjugating the dye to molecules with reactive carboxyl groups.[3] The following protocols are therefore based on the use of Sulfo-Cy5 NHS Ester.

Properties of Sulfo-Cy5

The key characteristics of Sulfo-Cy5 make it well-suited for flow cytometry applications. It is spectrally similar to other popular dyes such as Alexa Fluor® 647 and DyLight® 649.[1][5]

Property	Value	References
Excitation Maximum (λ_{ex})	~646 - 648 nm	[1][7][8]
Emission Maximum (λ_{em})	~662 - 671 nm	[1][7][8]
Molar Extinction Coefficient	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[1][8]
Fluorescence Quantum Yield (Φ)	~0.28	[8]
Recommended Laser Line	633 nm (HeNe) or 647 nm (Krypton-ion)	[1]
Solubility	High in water and other aqueous buffers	[5][8]
pH Sensitivity	Insensitive over a wide pH range (pH 4-10)	[1]

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy5 NHS Ester to Primary Antibodies

This protocol outlines the covalent labeling of primary antibodies with amine-reactive Sulfo-Cy5 NHS Ester. The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.

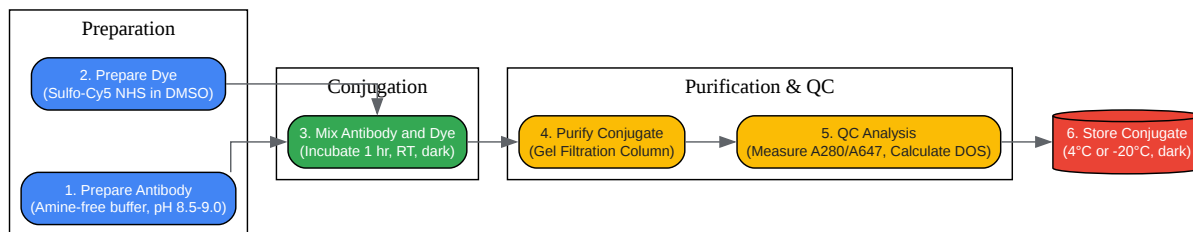
Materials:

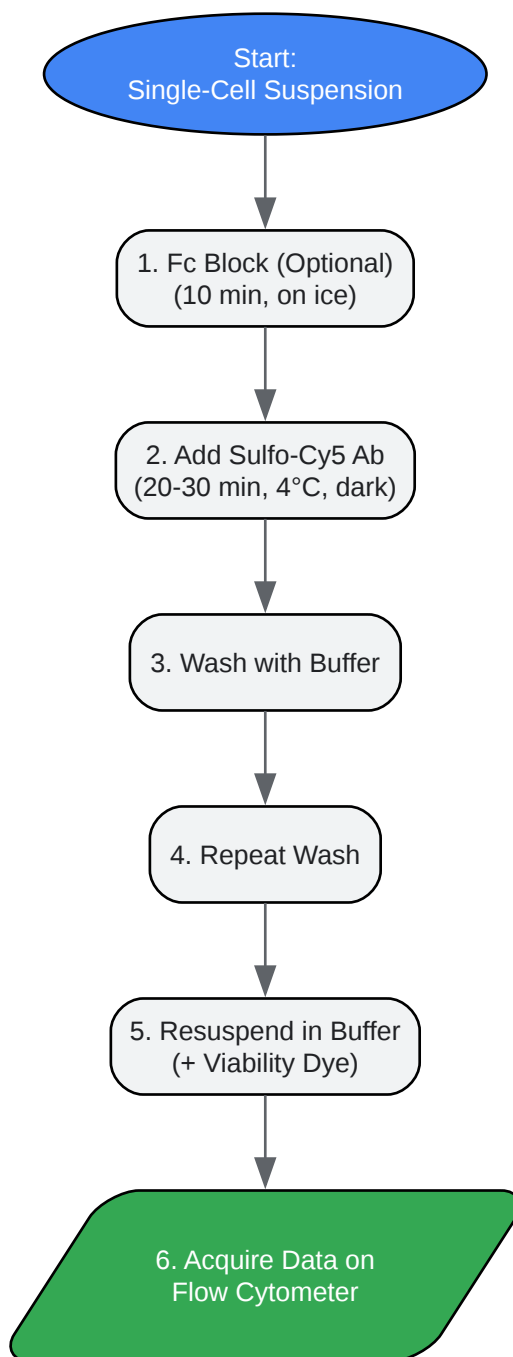
- Purified antibody (1-2 mg/mL recommended, free of BSA, gelatin, or amine-containing buffers like Tris).
- Sulfo-Cy5 NHS Ester.
- Anhydrous Dimethyl Sulfoxide (DMSO).
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0.
- Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
- Gel filtration column (e.g., Sephadex G-25) for purification.

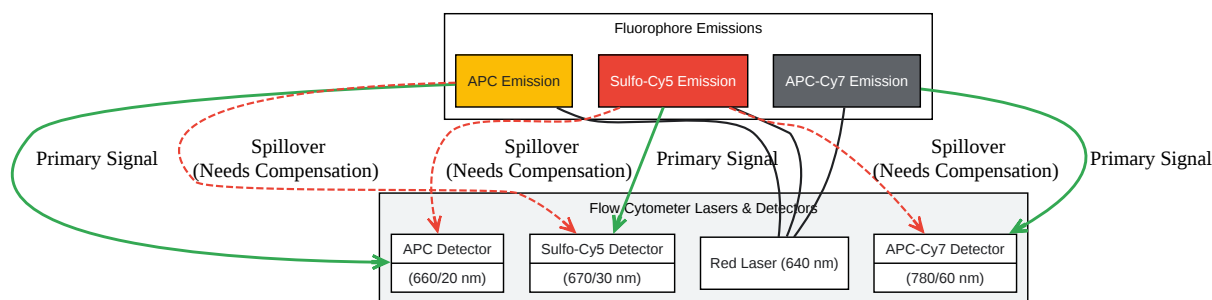
Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[6]
 - Adjust the antibody concentration to 1-2 mg/mL.
 - Add the Reaction Buffer to the antibody solution to a final concentration of 0.1 M. This will raise the pH to the optimal range of 8.5-9.0 for the conjugation reaction.[9]
- Dye Preparation:
 - Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy5 NHS Ester in anhydrous DMSO.[9] Vortex briefly to ensure it is fully dissolved.
- Labeling Reaction:
 - Calculate the required volume of the Sulfo-Cy5 NHS Ester stock solution. A molar dye-to-protein ratio of 8:1 to 15:1 is a good starting point for IgG antibodies.[9][10]
 - Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

- Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS.
 - The first colored fraction to elute will be the Sulfo-Cy5-conjugated antibody. The unconjugated dye will elute later.
- Determination of Degree of Substitution (DOS):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and ~ 647 nm (A_{max}).
 - Calculate the antibody concentration and the DOS using the following formulas:
 - Antibody Concentration (M) = $[A_{280} - (A_{max} * CF_{280})] / \epsilon_{protein}$
 - Dye Concentration (M) = A_{max} / ϵ_{dye}
 - DOS = Dye Concentration / Antibody Concentration
 - Where:
 - $\epsilon_{protein}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., $\sim 210,000$ $M^{-1}cm^{-1}$ for human IgG).
 - ϵ_{dye} is the molar extinction coefficient of Sulfo-Cy5 at its absorption maximum ($\sim 250,000$ $M^{-1}cm^{-1}$).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically ~ 0.04 for Sulfo-Cy5).[\[8\]](#)[\[11\]](#)
 - An optimal DOS is typically between 3 and 8 for most antibodies.[\[6\]](#)
- Storage:
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[\[9\]](#)







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